molecular formula C13H11N3O B598043 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 1143-81-3

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No.: B598043
CAS No.: 1143-81-3
M. Wt: 225.251
InChI Key: IZUONCPUSRRPFH-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various reagents. One common method involves heating the pyrazole with azlactones under solvent-free conditions to produce tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can then be converted to the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium boroh

Properties

IUPAC Name

5-methyl-1-phenyl-4H-pyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12(17)13-11(15-9)8-14-16(13)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUONCPUSRRPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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